1-[2-(2-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
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Overview
Description
1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with an oxolane ring and a 2-methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the 2-methylphenoxyethyl intermediate: This can be achieved by reacting 2-methylphenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions.
Cyclization to form the oxolane ring: The intermediate is then subjected to cyclization reactions to form the oxolane ring. This can be done using reagents like diethyl carbonate in the presence of a base.
Formation of the benzodiazole ring: The final step involves the formation of the benzodiazole ring by reacting the oxolane intermediate with o-phenylenediamine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazoles.
Scientific Research Applications
1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE: can be compared with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-2-5-10-18(15)24-14-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-13-23-19/h2-5,7-10,19H,6,11-14H2,1H3 |
InChI Key |
RLQFODRUFQHPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CCCO4 |
Origin of Product |
United States |
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